molecular formula C23H24 B10883346 (1,1-Diphenylpentyl)benzene

(1,1-Diphenylpentyl)benzene

Cat. No.: B10883346
M. Wt: 300.4 g/mol
InChI Key: AVBSAVUEELODMJ-UHFFFAOYSA-N
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Description

(1,1-Diphenylpentyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a 1,1-diphenylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,1-Diphenylpentyl)benzene typically involves the reaction of benzene with 1,1-diphenylpentyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction is an example of Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution to form the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (1,1-Diphenylpentyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: AlCl3, FeCl3, sulfuric acid (H2SO4), nitric acid (HNO3).

Major Products Formed:

Scientific Research Applications

(1,1-Diphenylpentyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1,1-Diphenylpentyl)benzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with the benzene ring. This intermediate then undergoes deprotonation to restore aromaticity. The specific molecular targets and pathways depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

    Toluene: A simple aromatic hydrocarbon with a methyl group attached to the benzene ring.

    Diphenylmethane: Consists of two phenyl groups attached to a central methylene group.

    Triphenylmethane: Contains three phenyl groups attached to a central carbon atom.

Comparison: (1,1-Diphenylpentyl)benzene is unique due to its 1,1-diphenylpentyl substituent, which imparts distinct chemical and physical properties compared to simpler aromatic compounds like toluene and diphenylmethane. The presence of the pentyl chain increases the compound’s hydrophobicity and affects its reactivity in various chemical reactions .

Properties

Molecular Formula

C23H24

Molecular Weight

300.4 g/mol

IUPAC Name

1,1-diphenylpentylbenzene

InChI

InChI=1S/C23H24/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,2-3,19H2,1H3

InChI Key

AVBSAVUEELODMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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